3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol
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Overview
Description
3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol is an organic compound with the molecular formula C12H18ClNO It is a phenolic compound that contains a chloro group, an amino group, and a methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol typically involves the reaction of 3-chlorophenol with an appropriate amine, such as 3-methylbutylamine, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC) or distillation, are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while substitution of the chloro group may result in various alkyl or aryl derivatives .
Scientific Research Applications
3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the amino and chloro groups can modulate its reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-{[(2-methylbutyl)amino]methyl}phenol
- 3-Chloro-2-{[(4-methylbutyl)amino]methyl}phenol
- 3-Chloro-2-{[(3-ethylbutyl)amino]methyl}phenol
Uniqueness
3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-chloro-2-[(3-methylbutylamino)methyl]phenol |
InChI |
InChI=1S/C12H18ClNO/c1-9(2)6-7-14-8-10-11(13)4-3-5-12(10)15/h3-5,9,14-15H,6-8H2,1-2H3 |
InChI Key |
QLYVLBVTBILUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
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